![molecular formula C21H20N4O2S B3203687 N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide CAS No. 1021264-76-5](/img/structure/B3203687.png)
N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of “N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide”, there are related compounds that have been synthesized. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Mechanism of Action
Target of Action
The compound, also known as N-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-4-methylbenzamide, is a pyridazine derivative . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
It is known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of physiological effects . The compound’s interaction with its targets could involve non-covalent interactions with active site amino acids and functional groups .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biological pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Advantages and Limitations for Lab Experiments
The advantages of using N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide in lab experiments include its potential use in cancer treatment and neurological disorders. It has been found to be effective in inhibiting cancer cell proliferation and inducing apoptosis. Additionally, it has been found to have neuroprotective effects in neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for the study of N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide. One potential direction is the development of more potent derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of research. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-15-7-9-17(10-8-15)21(27)23-18-11-12-20(25-24-18)28-14-19(26)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,26)(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOQHLHEYSLVRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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